molecular formula C9H8BrN3 B1283880 1-Benzyl-4-bromo-1h-1,2,3-triazole CAS No. 31875-99-7

1-Benzyl-4-bromo-1h-1,2,3-triazole

Cat. No.: B1283880
CAS No.: 31875-99-7
M. Wt: 238.08 g/mol
InChI Key: YLXKYQSJEUVBMU-UHFFFAOYSA-N
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Description

1-Benzyl-4-bromo-1H-1,2,3-triazole is a heterocyclic compound with the molecular formula C9H8BrN3. It is part of the 1,2,3-triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of both benzyl and bromo substituents on the triazole ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-bromo-1H-1,2,3-triazole can be synthesized through several methods. One common approach involves the cycloaddition reaction between benzyl azide and a bromoalkyne under copper-catalyzed conditions, often referred to as "click chemistry" . This method is favored for its high yield and selectivity. The reaction typically occurs in an aqueous medium at room temperature, making it environmentally friendly.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-bromo-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., dimethyl sulfoxide) at room temperature.

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as sodium tungstate.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: Formation of 1-benzyl-4-substituted triazoles.

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-bromo-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of aqueous humor in the eye . This mechanism is crucial for its potential use in treating glaucoma.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-bromo-1H-1,2,3-triazole is unique due to the presence of both benzyl and bromo groups, which enhance its reactivity and potential for diverse applications. The combination of these substituents allows for a broader range of chemical modifications and biological activities compared to its analogs .

Properties

IUPAC Name

1-benzyl-4-bromotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-9-7-13(12-11-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXKYQSJEUVBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553533
Record name 1-Benzyl-4-bromo-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31875-99-7
Record name 1-Benzyl-4-bromo-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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